molecular formula C4H2N4O2 B13114866 4-Cyano-1,2,5-oxadiazole-3-carboxamide

4-Cyano-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B13114866
M. Wt: 138.08 g/mol
InChI Key: FHWXBVNHRQVOOQ-UHFFFAOYSA-N
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Description

4-Cyano-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-Cyano-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of high-energy materials and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.

    1,2,3-Oxadiazole: Less common but still of interest for its unique reactivity.

Uniqueness

4-Cyano-1,2,5-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

4-cyano-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C4H2N4O2/c5-1-2-3(4(6)9)8-10-7-2/h(H2,6,9)

InChI Key

FHWXBVNHRQVOOQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NON=C1C(=O)N

Origin of Product

United States

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